(+)-Dihydrocuscohygrine (+)-Dihydrocuscohygrine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1887501
InChI: InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m1/s1
SMILES:
Molecular Formula: C13H26N2O
Molecular Weight: 226.36 g/mol

(+)-Dihydrocuscohygrine

CAS No.:

Cat. No.: VC1887501

Molecular Formula: C13H26N2O

Molecular Weight: 226.36 g/mol

* For research use only. Not for human or veterinary use.

(+)-Dihydrocuscohygrine -

Specification

Molecular Formula C13H26N2O
Molecular Weight 226.36 g/mol
IUPAC Name 1,3-bis[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol
Standard InChI InChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m1/s1
Standard InChI Key UOJNOOLFFFFKNA-VXGBXAGGSA-N
Isomeric SMILES CN1CCC[C@@H]1CC(C[C@H]2CCCN2C)O
Canonical SMILES CN1CCCC1CC(CC2CCCN2C)O

Introduction

Chemical Properties and Structure

(+)-Dihydrocuscohygrine is an alkaloid with the molecular formula C13H26N2O and a molecular weight of 226.36 g/mol . Its IUPAC name is 1,3-bis[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol, reflecting its core structure consisting of two pyrrolidine rings connected by a propan-2-ol backbone . The compound features two stereogenic centers, both with the R configuration, giving it C2-symmetry.

Structural Identifiers

ParameterIdentifier
PubChem CID10889619
Molecular FormulaC13H26N2O
IUPAC Name1,3-bis[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol
InChIInChI=1S/C13H26N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-13,16H,3-10H2,1-2H3/t11-,12-/m1/s1
InChIKeyUOJNOOLFFFFKNA-VXGBXAGGSA-N
SMILESCN1CCC[C@@H]1CC(C[C@H]2CCCN2C)O
CAS Number468732-35-6

Table 1: Chemical identifiers of (+)-Dihydrocuscohygrine

Alternative Synthetic Approaches

While the first synthesis established the foundation, subsequent research has explored alternative routes to access dihydrocuscohygrine and its stereoisomers.

Double-Diastereoselective Addition Approach

A concise enantioselective total synthesis of the opposite enantiomer, (-)-dihydrocuscohygrine, was developed using double-diastereoselective additions of normal Grignard reagents to bis(1,3-oxazolidine) . This approach demonstrated an alternative strategy for constructing the chiral diamine fragments that form the core of the molecule.

Sulfinyl Amine Route

  • A bidirectional cross-metathesis (CM) reaction

  • Double cyclizations with high diastereoselectivity

  • Carbonyl reduction followed by N-deprotection and reductive amination

The final product showed an optical rotation of [α]25D −101.2 (c 1.5 acetone), which aligned well with literature values .

Stereochemistry and Configuration

The stereochemistry of (+)-dihydrocuscohygrine is a defining feature that distinguishes it from its enantiomer found in nature.

Absolute Configuration

(+)-Dihydrocuscohygrine possesses the (R,R) absolute configuration at its two stereogenic centers . This configuration is responsible for its positive optical rotation, in contrast to the naturally occurring (S,S)-dihydrocuscohygrine, which shows negative rotation.

Transition State Control

In some synthetic approaches to dihydrocuscohygrine stereoisomers, researchers have achieved stereoselectivity through controlled transition states. For example, one synthesis employed a double chair-like transition state where the nitrogen amide attacks the Si face of both sides of a bis-enone, yielding the final bis-pyrrolidine with the (S,S) absolute configuration as the major product .

Related Compounds

Relationship to (-)-Dihydrocuscohygrine

The (-)-dihydrocuscohygrine is the enantiomer of (+)-dihydrocuscohygrine, possessing the (S,S) configuration . This natural form has been reported in several Erythroxylum species and has been the target of multiple synthetic efforts .

Cuscohygrine Synthesis

Cuscohygrine, a structurally related alkaloid, can be synthesized from dihydrocuscohygrine through oxidation. Research has shown that Jones oxidation of (+)-dihydrocuscohygrine produces cuscohygrine in quantitative yield, although this process unfortunately results in complete epimerization .

Deuterated Analogs

For analytical and research purposes, deuterated analogs such as dihydrocuscohygrine-d6 have been developed . These compounds feature deuterium atoms replacing hydrogens in the methyl groups attached to the nitrogen atoms. The presence of these stable isotopes makes these compounds valuable as internal standards for mass spectrometry analysis.

CompoundMolecular FormulaCAS NumberKey Feature
(+)-DihydrocuscohygrineC13H26N2O468732-35-6(R,R) configuration
(-)-DihydrocuscohygrineC13H26N2O58131-40-1(S,S) configuration
Dihydrocuscohygrine-d6C13H14D6N2O1346602-92-3Deuterated methyl groups
CuscohygrineC13H24N2O-Oxidized derivative

Table 2: Comparison of dihydrocuscohygrine and related compounds

Natural Occurrence

While (+)-dihydrocuscohygrine is the synthetic enantiomer, the naturally occurring (-)-dihydrocuscohygrine has been reported in various plant species. Specifically, it has been identified in Erythroxylum monogynum, Erythroxylum cataractarum, and Erythroxylum glaucum . These plants belong to the same genus as the coca plant (Erythroxylum coca), which is known for producing cocaine and other tropane alkaloids.

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